
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate is a unique organic compound known for its versatile chemical properties and applications in various fields. This compound features a cyano group, a cyclohexylamino group, and a diazonioethenolate moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate typically involves the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the following steps:
Formation of Cyanoacetamide: Cyclohexylamine reacts with cyanoacetic acid to form N-cyclohexylcyanoacetamide.
Diazotization: The N-cyclohexylcyanoacetamide is then treated with nitrous acid to introduce the diazonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyano group also contributes to its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate: shares similarities with other cyano and diazonium compounds, such as 2-cyano-1,2-dihydro-1-hydroxyisoquinoline and 2-cyano-1,1-dimethylethyldeoxynucleoside phosphite.
Uniqueness
- The presence of both a cyano group and a diazonium group in this compound makes it unique, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications.
Eigenschaften
| 117015-34-6 | |
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
2-cyano-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C9H12N4O/c10-6-8(13-11)9(14)12-7-4-2-1-3-5-7/h7H,1-5H2,(H,12,14) |
InChI-Schlüssel |
IRPOCWAIJCXTDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(=[N+]=[N-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
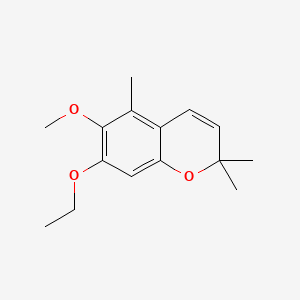
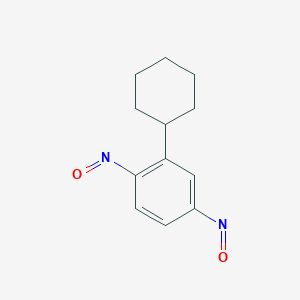
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
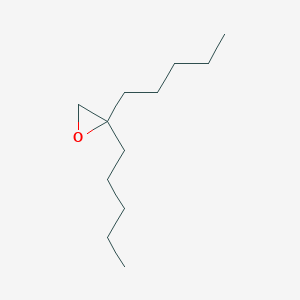
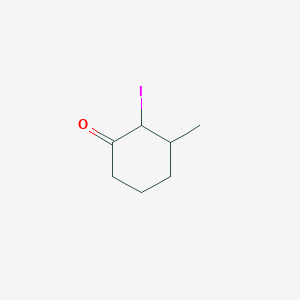
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
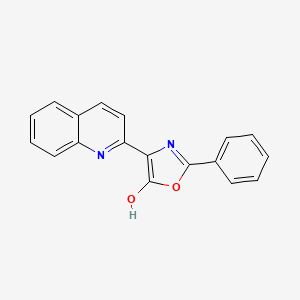
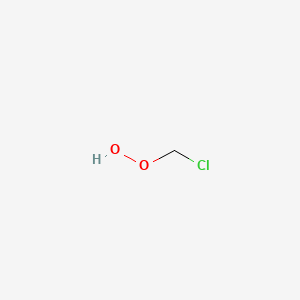

![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
